



Overcoming Osimertinib Resistance: A Combination Therapy Approach with IACS-13909

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Compound of Interest		
Compound Name:	IACS-13909	
Cat. No.:	B15542888	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a standard first-line treatment for non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][2] However, the development of acquired resistance to osimertinib is a significant clinical challenge, limiting its long-term efficacy.[1][2][3][4] Resistance mechanisms are diverse and can be broadly categorized as EGFR-dependent (e.g., C797S mutation) or EGFR-independent, often involving the activation of bypass signaling pathways such as the RAS-mitogen-activated protein kinase (MAPK) pathway.[1][2][3][4][5]

This document outlines the experimental design for a combination therapy strategy involving osimertinib and IACS-13909 (also known as BBP-398), a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase (SHP2).[6][7][8][9] SHP2 is a critical downstream signaling node for multiple receptor tyrosine kinases (RTKs) and is essential for the full activation of the MAPK pathway.[6][7][8] By inhibiting SHP2, IACS-13909 can suppress MAPK signaling, a key driver of cell proliferation and survival, thereby offering a therapeutic strategy to overcome both EGFR-dependent and independent mechanisms of osimertinib resistance.[7][8][10][11] Preclinical studies have demonstrated that the combination of IACS-13909 and osimertinib leads to prolonged and more durable responses in osimertinib-sensitive tumors and induces tumor regression in osimertinib-resistant models.[7][8]



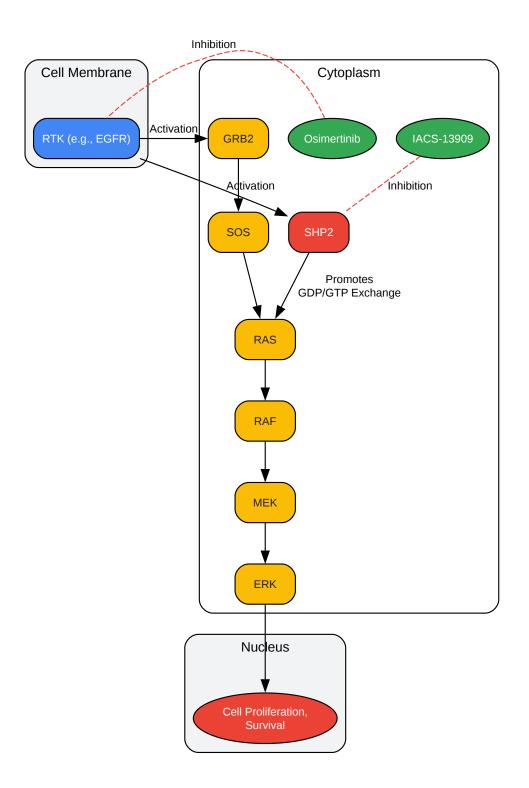


Signaling Pathways and Rationale for Combination

Osimertinib effectively inhibits EGFR signaling, which is crucial for the growth of EGFR-mutant NSCLC. However, cancer cells can develop resistance by reactivating the downstream MAPK pathway through various mechanisms. **IACS-13909** targets SHP2, a key protein that acts as a central hub for signals from multiple RTKs to the MAPK pathway. The combination of osimertinib and **IACS-13909** provides a dual blockade of this critical oncogenic pathway.



Mechanism of Action: Osimertinib and IACS-13909 Combination



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Caption: Dual blockade of oncogenic signaling by osimertinib and IACS-13909.



Experimental Design and Protocols

A comprehensive preclinical evaluation of the **IACS-13909** and osimertinib combination therapy involves a series of in vitro and in vivo experiments to assess efficacy and mechanism of action.

In Vitro Studies

- 1. Cell Lines:
- · Osimertinib-Sensitive:
 - HCC827 (EGFR exon 19 deletion)
- Osimertinib-Resistant:
 - HCC827-ER1 (EGFR exon 19 deletion, acquired erlotinib/osimertinib resistance with MET amplification)[11]
 - NCI-H1975 (EGFR L858R/T790M)
 - KYSE-520 (Esophageal squamous cell carcinoma with RTK activation)[6]
 - HCC4006-OsiR (EGFR exon 19 deletion, acquired osimertinib resistance with RTK bypass signaling)[11]
- 2. Cell Viability and Proliferation Assays:
- Objective: To determine the anti-proliferative effects of IACS-13909 and osimertinib, alone and in combination.
- Methodology:
 - Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
 - \circ Treat cells with a dose-response matrix of IACS-13909 (e.g., 0.01 to 10 μM) and osimertinib (e.g., 0.01 to 10 μM).



- Incubate for 72 to 120 hours.
- Assess cell viability using a commercial assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
- Calculate IC50 values and combination indices (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

3. Western Blot Analysis:

- Objective: To investigate the effects of the combination therapy on key signaling proteins in the MAPK pathway.
- Methodology:
 - Plate cells and treat with IACS-13909, osimertinib, or the combination for 2-24 hours.
 - Lyse cells and quantify protein concentration using a BCA assay.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Probe membranes with primary antibodies against p-ERK, total ERK, p-MEK, total MEK, and β-actin (as a loading control).
 - Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data Summary (In Vitro)



Cell Line	Drug	IC50 / GI50 (μM)	Pathway Inhibition (Western Blot)
KYSE-520	IACS-13909	~1	Potent suppression of pERK and pMEK[9]
NCI-H1975	IACS-13909	~1	Dose-dependent suppression of pERK[9]
HCC4006-OsiR	IACS-13909	Not specified	Suppression of pERK and pMEK
HCC4006-OsiR	Osimertinib	>10	Limited effect on pERK and pMEK
HCC4006-OsiR	Combination	Synergistic	Enhanced suppression of pERK and pMEK

In Vivo Studies

- 1. Animal Models:
- Utilize immunodeficient mice (e.g., athymic nude or NSG mice).
- Establish subcutaneous xenografts by injecting 5-10 million cells (e.g., HCC827, HCC827-ER1) suspended in Matrigel.
- Allow tumors to reach a palpable size (e.g., 100-200 mm³) before randomizing mice into treatment groups.
- 2. Drug Formulation and Administration:
- IACS-13909: Formulate for oral administration (e.g., in 0.5% methylcellulose). Doses ranging from 70-80 mg/kg, administered daily.[9][12]
- Osimertinib: Formulate for oral administration. A common dose is 5 mg/kg, administered daily.[11][12]



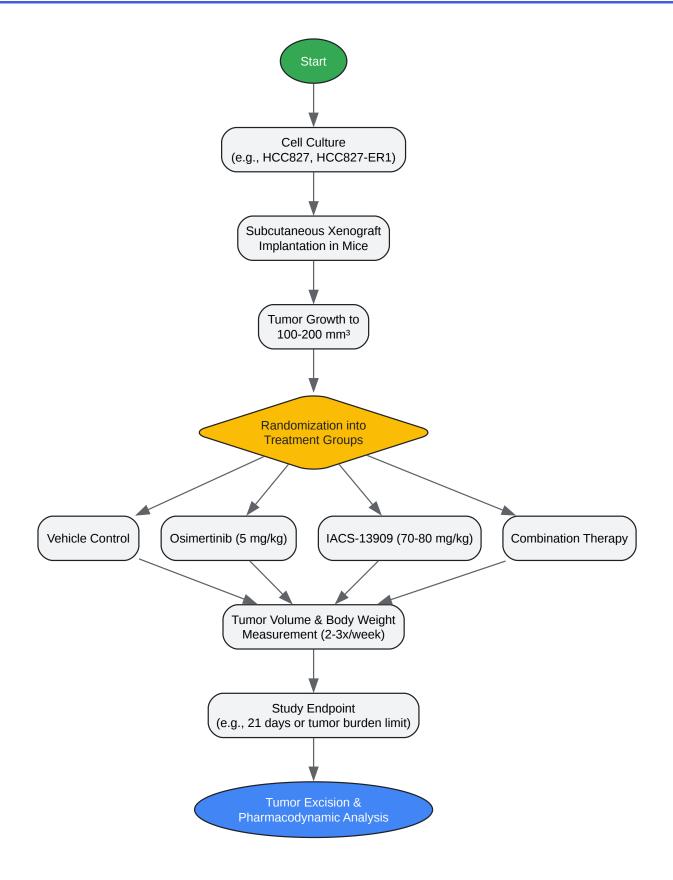




- Vehicle Control: Administer the corresponding vehicle solutions to the control group.
- 3. Efficacy Assessment:
- Measure tumor volume using calipers 2-3 times per week (Volume = 0.5 x Length x Width²).
- Monitor animal body weight and overall health.
- At the end of the study, euthanize mice and excise tumors for pharmacodynamic analysis (e.g., western blotting for pathway modulation).

Experimental Workflow (In Vivo)





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